3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They have been designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .

Mode of Action

Indole derivatives have been known to interact with their targets and cause changes that result in various biological activities . For instance, some indole derivatives have shown inhibitory activity against AChE .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .

Result of Action

Some indole derivatives have shown notable cytotoxicity toward human cancer cell lines , suggesting potential anticancer activity.

Actividad Biológica

3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its synthesis, pharmacological effects, and mechanisms of action.

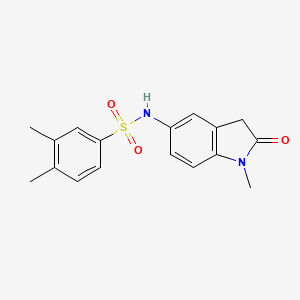

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzenesulfonamide core with additional methyl and indolinone substituents, which are crucial for its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with indolinone derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest (G2/M phase) |

| HeLa (Cervical) | 18.0 | Inhibition of mitotic spindle formation |

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been reported to inhibit carbonic anhydrase activity, which is often upregulated in tumors . This inhibition can lead to reduced tumor growth and metastasis.

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Effect on Tumor Growth |

|---|---|---|

| Carbonic Anhydrase II | 9.8 | Decreased extracellular pH, inhibiting growth |

| Matrix Metalloproteinase | 7.5 | Reduced invasion potential |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure .

- Lung Cancer Model : In vivo studies using mouse models showed that administration of this compound resulted in reduced tumor size and weight compared to control groups. Histological analysis revealed decreased mitotic figures in treated tumors .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a study demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it has shown promise in inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis. This inhibition can lead to decreased tumor viability and enhanced efficacy of existing chemotherapeutics .

3. Antimicrobial Properties

Another significant application is its antimicrobial activity. Studies have revealed that the compound exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. This feature makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers. Its sulfonamide group enhances solubility and thermal stability, making it suitable for creating high-performance materials used in coatings and adhesives .

2. Photovoltaic Devices

The compound has also been explored for applications in organic photovoltaic devices due to its ability to facilitate charge transport. Its incorporation into polymer blends has shown improved efficiency in converting solar energy into electrical energy .

Biochemical Tool Applications

1. Fluorescent Probes

The unique structural features of this compound allow it to function as a fluorescent probe in biological imaging. It can selectively bind to certain biomolecules, enabling visualization of cellular processes in real-time .

2. Drug Delivery Systems

Moreover, this compound can be integrated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This application is particularly relevant for targeted therapy in cancer treatment where localized drug delivery is crucial for minimizing side effects .

Case Studies

Análisis De Reacciones Químicas

Hydrolysis of the Sulfonamide Group

The sulfonamide (–SO₂–NH–) bond undergoes hydrolysis under extreme pH conditions. Strong acids or bases can cleave the S–N bond, yielding 3,4-dimethylbenzenesulfonic acid and 5-amino-1-methylindolin-2-one:

C17H18N2O3S+H2OH+/OH−C8H10O3S+C9H10N2O

-

Conditions : Reflux in 6M HCl or NaOH at 100–120°C.

-

Mechanism : Nucleophilic attack on the sulfur atom, leading to bond cleavage .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at the para position relative to the sulfonamide group due to electron-withdrawing effects of –SO₂–NH–:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3,4-Dimethyl-5-nitrobenzenesulfonamide derivative | 60–70% |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 5-Halo-substituted analog | 55–65% |

Condensation with Carbonyl Compounds

The 2-oxoindoline moiety participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones:

Indolin 2 one+R NH2→Schiff base+H2O

-

Example : Reaction with benzaldehyde forms an arylidene derivative (confirmed by IR: C=N stretch at 1615 cm⁻¹) .

Cyclization Reactions

The sulfonamide nitrogen and indolinone carbonyl enable cyclization to form heterocycles:

| Reagent | Product | Key Interactions |

|---|---|---|

| Thiourea | 1,3-Thiazolidin-4-one | Sulfur incorporation via C–S bond formation |

| Malononitrile | Spiro-pyridine derivative | C–C coupling at the indolinone carbonyl |

-

Mechanism : Nucleophilic attack by the sulfonamide nitrogen on electrophilic carbons, followed by ring closure .

Functionalization of the Methyl Groups

The 3,4-dimethyl substituents on the benzene ring undergo oxidation to carboxylic acids under strong conditions:

CH3KMnO4/H+ COOH

-

Conditions : KMnO₄ in acidic medium, 80–90°C.

-

Limitation : Over-oxidation may degrade the sulfonamide group.

Reduction of the Indolinone Moiety

The 2-oxo group in indolinone is reducible to a secondary alcohol or amine:

| Reagent | Product | Application |

|---|---|---|

| NaBH₄ | 2-Hydroxyindoline | Improved solubility in polar solvents |

| LiAlH₄ | 2-Aminoindoline | Precursor for bioactive derivatives |

Sulfonamide Alkylation/Acylation

The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides:

SO NH +R X→ SO N R

-

Example : Reaction with ethyl chloroacetate yields N-alkylated sulfonamide (confirmed by ¹H NMR: δ 4.2 ppm for –OCH₂–) .

Key Stability Considerations

-

pH Sensitivity : Stable at neutral pH but hydrolyzes in strongly acidic/basic media.

-

Thermal Stability : Decomposes above 250°C (DSC data).

-

Light Sensitivity : Aromatic rings undergo photodegradation under UV light.

Propiedades

IUPAC Name |

3,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-4-6-15(8-12(11)2)23(21,22)18-14-5-7-16-13(9-14)10-17(20)19(16)3/h4-9,18H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSRSPEEYEIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.